molecular formula C18H22N2O B1469477 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine CAS No. 2138277-70-8

1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B1469477
M. Wt: 282.4 g/mol
InChI Key: YKRVJJLOBWHORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known as bk-PMMA or methoxyphedrine, a synthetic designer drug created to mimic the effects of other controlled substances.


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a benzyl group, and a 4-methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Catalysis and Organic Synthesis

1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, due to its structural features, may find relevance in catalysis and organic synthesis. Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions emphasizes the importance of amine functionalities in catalysis. These systems facilitate reactions between various amines and aryl halides or arylboronic acids, underlining the utility of amines in organic synthesis (Kantam et al., 2013). The pyrrolidine scaffold, a key structural component of the compound , is highlighted for its versatility in drug discovery, offering a wide pharmacophore space due to its saturated nature and potential for stereochemical diversity (Li Petri et al., 2021).

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a core structure in 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, is extensively used in medicinal chemistry for developing treatments for various diseases. Its incorporation into compounds allows for significant exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage, which is crucial for the development of novel biologically active compounds (Li Petri et al., 2021).

Atmospheric Reactivity and Environmental Studies

Compounds with methoxyphenyl groups, such as 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, can be relevant in studies of atmospheric reactivity, particularly those investigating the secondary organic aerosol (SOA) formation potential. Research focusing on the atmospheric reactivity of methoxyphenols discusses their degradation pathways and contributions to SOA formation, indicating the environmental relevance of methoxyphenyl-containing compounds (Liu et al., 2022).

Future Directions

The future directions in the research of pyrrolidine compounds, including 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRVJJLOBWHORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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